N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,4-difluorobenzenesulfonamide

Beschreibung

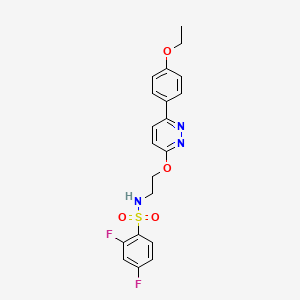

The compound N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,4-difluorobenzenesulfonamide features a pyridazine core substituted with a 4-ethoxyphenyl group at the 6-position, connected via an ethyloxy linker to a 2,4-difluorobenzenesulfonamide moiety. This structure combines a heterocyclic aromatic system with electron-rich (ethoxy) and electron-deficient (fluorine) substituents, which are critical for modulating physicochemical properties and biological interactions. While direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds suggest that its preparation likely involves coupling reactions between pyridazine intermediates and sulfonamide-bearing electrophiles .

The ethoxyphenyl group may enhance lipophilicity and membrane permeability, while the difluorobenzenesulfonamide moiety contributes to target binding via hydrogen bonding and electrostatic interactions .

Eigenschaften

IUPAC Name |

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N3O4S/c1-2-28-16-6-3-14(4-7-16)18-8-10-20(25-24-18)29-12-11-23-30(26,27)19-9-5-15(21)13-17(19)22/h3-10,13,23H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWUBCQLKUYWLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,4-difluorobenzenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic effects, and relevant case studies.

Structural Overview

The compound is characterized by a complex structure that includes:

- A pyridazine core

- An ethoxyphenyl substituent

- A benzenesulfonamide group with two fluorine atoms on the benzene ring

This structural complexity suggests various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit or modulate the activity of enzymes involved in critical biological processes, potentially affecting metabolic pathways.

- Receptor Interaction : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways associated with inflammation and cancer.

- Gene Expression Modulation : The compound could affect the expression of genes involved in cell proliferation and apoptosis, indicating a role in cancer therapy.

In Vitro Studies

- Cell Proliferation Assays : Initial studies have shown that this compound exhibits significant inhibitory effects on various cancer cell lines. For example, it was found to reduce the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

- Inflammation Models : In models of inflammation, this compound has demonstrated the ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.

Case Studies

A recent study published in Journal of Medicinal Chemistry explored the efficacy of this compound against a panel of tumor cell lines. The results indicated that it exhibited IC50 values in the low micromolar range across several types of cancer cells, highlighting its potential as an anticancer agent .

Another investigation focused on its effects on thyroid hormone receptors (TRs). The compound was shown to modulate TR activity, which is critical for metabolic regulation and development. This finding suggests that it could be further explored for endocrine-related therapeutic applications .

Comparative Biological Activity Table

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Heterocyclic Core and Substituent Variations

Table 1: Structural and Functional Comparisons

Key Observations :

- The pyridazine core in the target compound and analogs is associated with ATX modulation, a therapeutic target in fibrotic diseases . In contrast, pyrido-pyrimidine () and pyrazolo-pyrimidine () systems are linked to kinase inhibition, indicating divergent biological applications.

- The 4-ethoxyphenyl group in the target compound contrasts with trifluoromethylpyridyl () and methoxypyridine (), which alter electronic properties and steric bulk. Ethoxy groups enhance lipophilicity compared to methoxy or polar trifluoromethyl substituents .

Sulfonamide Functional Group Variations

The 2,4-difluorobenzenesulfonamide group in the target compound is a hallmark of sulfonamide-based therapeutics, facilitating interactions with enzymatic active sites. Comparisons include:

- : N-methyl-methanesulfonamide attached to a fluorophenyl-pyrimidine system exhibits reduced steric hindrance compared to the target compound’s bulkier difluorobenzenesulfonamide .

- : Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) shares a difluorophenyl group but lacks the sulfonamide moiety, highlighting the latter’s role in hydrogen bonding .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Data

Key Observations :

- Higher molecular weight in ’s compound (589.1 vs.

- The target compound’s predicted LogP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility.

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,4-difluorobenzenesulfonamide involves sequential coupling, sulfonamide formation, and functional group protection. Key optimization strategies include:

- Temperature Control : Maintain 50–70°C during pyridazine-ether bond formation to minimize side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution efficiency in the ethoxyethyl linkage step .

- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) can accelerate sulfonamide coupling .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to isolate high-purity intermediates .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridazine substitution pattern) and detects residual solvents .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing isomers .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts .

- Elemental Analysis : Quantifies C, H, N, and S to verify stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between this compound and its structural analogs?

Methodological Answer: Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) often arise from subtle structural differences. A systematic approach includes:

- Comparative SAR Studies : Synthesize analogs with incremental modifications (e.g., replacing 4-ethoxyphenyl with 4-methoxyphenyl) to isolate functional group contributions .

- Biochemical Assays : Use isothermal titration calorimetry (ITC) to quantify binding affinity and molecular dynamics simulations to model interactions with targets (e.g., kinases or GPCRs) .

- Metabolic Profiling : Compare hepatic microsome stability to identify metabolic liabilities (e.g., ethoxy group demethylation) using LC-MS/MS .

Q. What strategies are effective for designing experiments to study its stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/Base Conditions : Incubate the compound in 0.1N HCl/NaOH at 37°C for 24 hours, monitoring degradation via HPLC .

- Thermal Stress : Heat to 80°C for 48 hours in solid and solution states; analyze polymorphic transitions via X-ray diffraction .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life from accelerated stability data (40°C/75% RH) .

Q. How can computational methods enhance the design of derivatives with improved target selectivity?

Methodological Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electron distribution in the sulfonamide group, guiding modifications to enhance hydrogen-bonding interactions .

- Docking Simulations : Use AutoDock Vina to screen virtual libraries against target proteins (e.g., carbonic anhydrase IX) and prioritize derivatives with lower binding energies .

- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, BBB permeability) to eliminate candidates with poor bioavailability .

Q. What experimental frameworks are recommended for elucidating its mechanism of action in complex biological systems?

Methodological Answer:

- Proteomics : Perform affinity pull-down assays with biotinylated analogs followed by LC-MS/MS to identify interacting proteins .

- Transcriptomics : Use RNA-seq to profile gene expression changes in treated cell lines (e.g., cancer cells) and validate pathways via qPCR .

- In Vivo Models : Dose zebrafish embryos or murine xenografts to assess efficacy and toxicity, correlating results with in vitro data .

Methodological Challenges and Solutions

Q. How should researchers address low yields in the final sulfonamide coupling step?

Methodological Answer:

- Activation Reagents : Replace EDCl/HOBt with HATU for superior coupling efficiency .

- Solvent Optimization : Switch to dichloromethane with 2,6-lutidine to reduce racemization .

- Microwave-Assisted Synthesis : Apply 100 W irradiation at 80°C for 30 minutes to accelerate reaction kinetics .

Q. What approaches mitigate discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

- Conformational Sampling : Perform molecular dynamics simulations (≥100 ns) to account for protein flexibility .

- Solvent Effects : Include implicit solvent models (e.g., PBS) in docking studies to better mimic physiological conditions .

- Validation : Test top computational hits in orthogonal assays (e.g., SPR for binding kinetics) to confirm accuracy .

Structural and Functional Insights

Q. How does the 2,4-difluorobenzenesulfonamide moiety influence target binding compared to non-fluorinated analogs?

Methodological Answer:

- Fluorine Scan : Synthesize mono-fluoro (2-F or 4-F) and non-fluoro analogs for comparative crystallography.

- X-ray Crystallography : Resolve co-crystal structures with the target to visualize fluorine-mediated hydrophobic/electrostatic interactions .

- Thermodynamic Profiling : Measure ΔG of binding via ITC to quantify fluorination’s impact on enthalpy/entropy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.